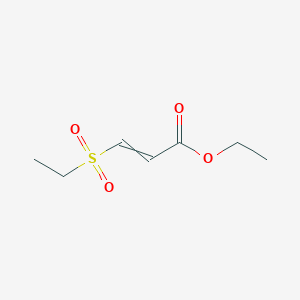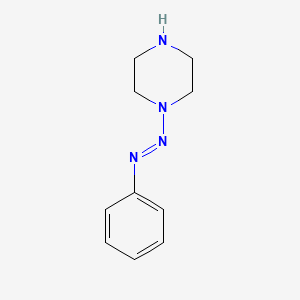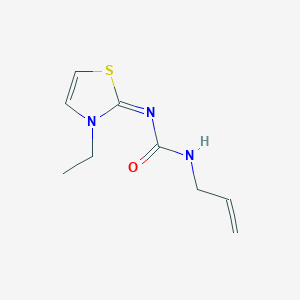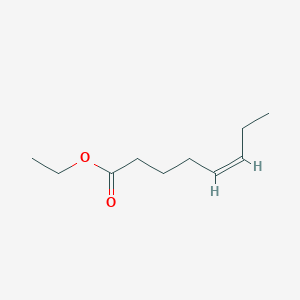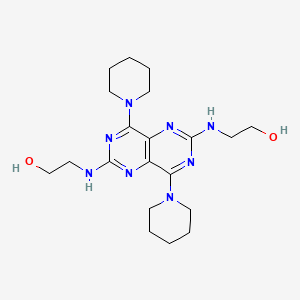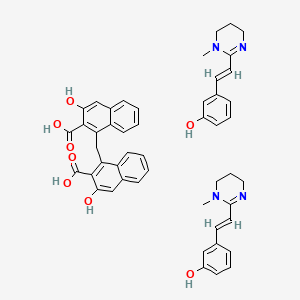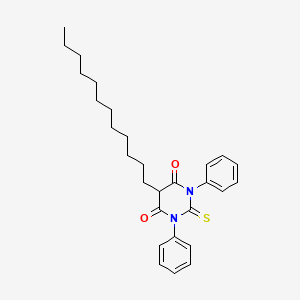
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, is a derivative of thiobarbituric acid. Thiobarbituric acid is an organic compound and a heterocycle, known for its use as a reagent in various chemical assays
Méthodes De Préparation
The synthesis of barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, typically involves the reaction of thiobarbituric acid with appropriate phenyl and dodecyl substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl and dodecyl groups can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These interactions can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Barbituric acid, 1,3-diphenyl-5-dodecyl-2-thio-, can be compared with other thiobarbituric acid derivatives, such as:
1,3-diethyl-2-thiobarbituric acid: Known for its use as an indicator of fat oxidation.
1,3-dibutyl-2-thiobarbituric acid: Studied for its unique properties in solution and solid state.
Propriétés
Numéro CAS |
73681-01-3 |
|---|---|
Formule moléculaire |
C28H36N2O2S |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
5-dodecyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H36N2O2S/c1-2-3-4-5-6-7-8-9-10-17-22-25-26(31)29(23-18-13-11-14-19-23)28(33)30(27(25)32)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3 |
Clé InChI |
QTJHXTFHQHAQKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


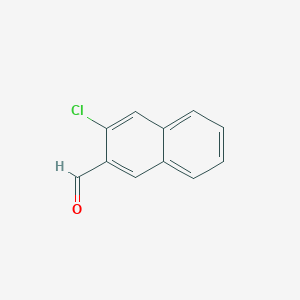
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

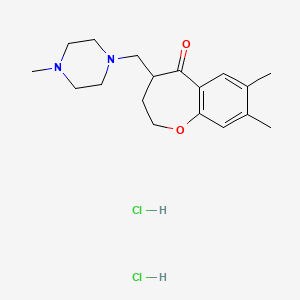
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
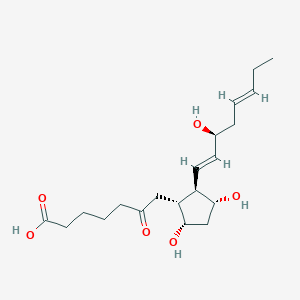
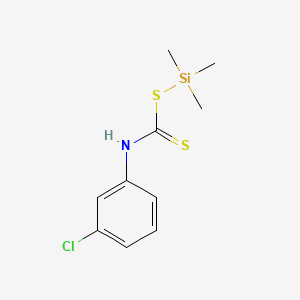
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
